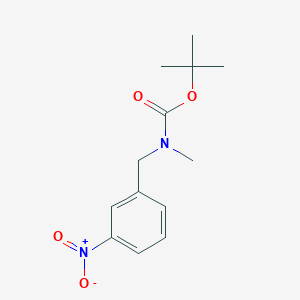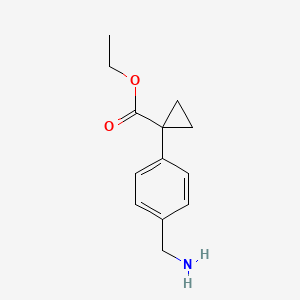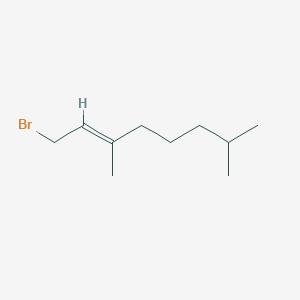![molecular formula C6H3LiN4O2 B13509592 Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out in a one-pot method . The reaction conditions usually involve heating the reactants in a suitable solvent under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines. These products can have different biological and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It can inhibit nitric oxide and tumor necrosis factor-α production, making it useful for treating neurodegenerative diseases.
Agriculture: Triazolopyrimidines, including this compound, have been studied for their herbicidal and antifungal properties.
Industrial Applications: The compound can be used as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition for cancer treatment.
Uniqueness
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is unique due to its lithium ion, which can enhance its biological activity and stability. The presence of the lithium ion differentiates it from other triazolopyrimidines and contributes to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C6H3LiN4O2 |
|---|---|
Molekulargewicht |
170.1 g/mol |
IUPAC-Name |
lithium;[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-1-5-7-2-9-10(5)3-8-4;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
DNMXWEFTLDJVTB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(N=CN2C1=NC=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


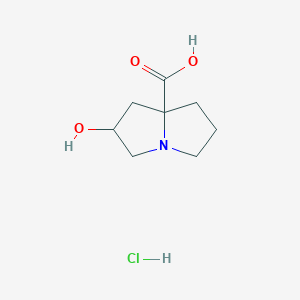
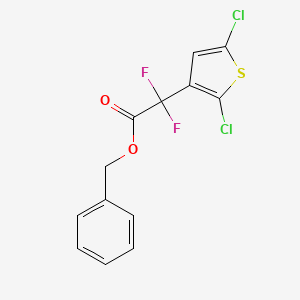
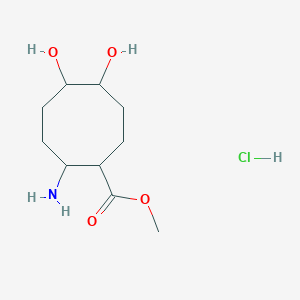
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)
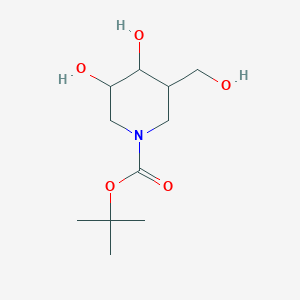

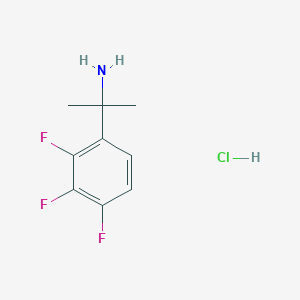
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)

